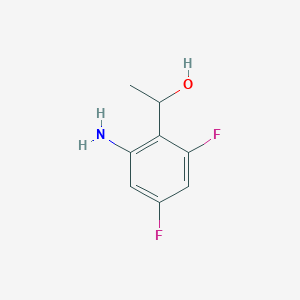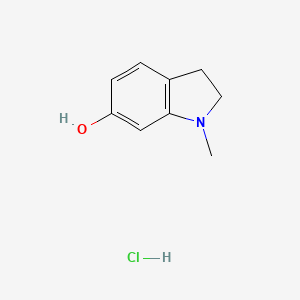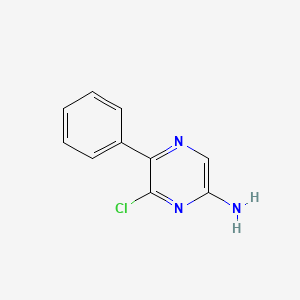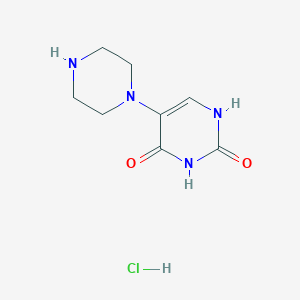
5-(Piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a heterocyclic compound that features a pyrimidine ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the cyclization of 5-acetyl-4-aminopyrimidines with piperazine under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization, leading to the formation of the desired pyrimidine-piperazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be modified with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, which react with the piperazine moiety under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
5-(Piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Known for its tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine: Displays a range of biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
5-(Piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride is unique due to its specific structure, which combines a pyrimidine ring with a piperazine moiety. This structural feature contributes to its distinct biological activities and potential as a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C8H13ClN4O2 |
|---|---|
Molecular Weight |
232.67 g/mol |
IUPAC Name |
5-piperazin-1-yl-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C8H12N4O2.ClH/c13-7-6(5-10-8(14)11-7)12-3-1-9-2-4-12;/h5,9H,1-4H2,(H2,10,11,13,14);1H |
InChI Key |
LNYWBRJDJQYKLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CNC(=O)NC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


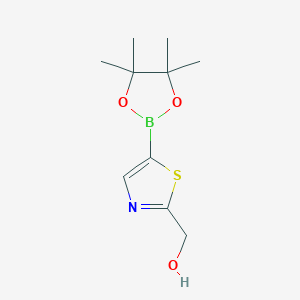
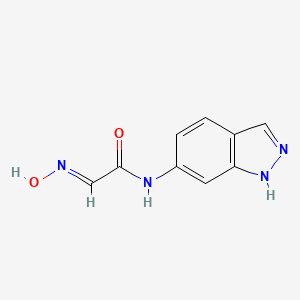
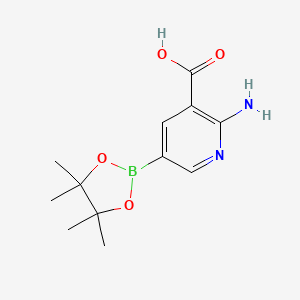
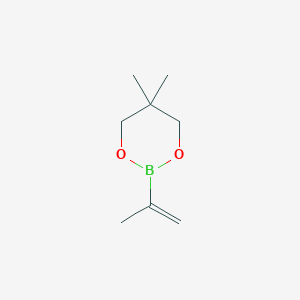
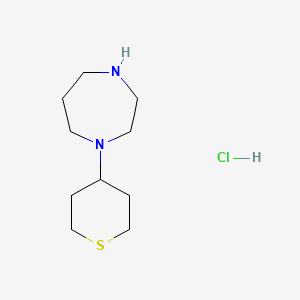
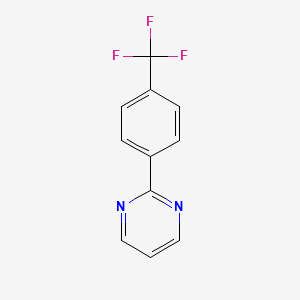

![4-((7-(2,6-Dichlorophenyl)benzo[e][1,2,4]triazin-3-yl)amino)-2-(2-(pyrrolidin-1-yl)ethoxy)benzonitrile](/img/structure/B12968678.png)


